Orthogonal Boc/Fmoc Protection: Regioselective Deprotection Versus Single-Protected or Regioisomeric Analogs
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid provides true orthogonal protection: the Boc group is cleaved under acidic conditions (e.g., 20–50% TFA in DCM), while the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), enabling independent, sequential deprotection of the N1 and N4 piperazine nitrogens without cross-reactivity . In contrast, mono-protected analogs such as N4-Fmoc-piperazine-2-carboxylic acid (CAS 219312-90-0) offer only a single deprotection handle, limiting regioselective diversification . Regioisomers bearing N1-Fmoc/N4-Boc (e.g., CAS 183742-23-6) impose an inverted deprotection sequence, which may be incompatible with established synthetic protocols .
| Evidence Dimension | Orthogonal deprotection capability |
|---|---|
| Target Compound Data | Two orthogonal protecting groups (Boc: acid-labile; Fmoc: base-labile) enabling independent sequential deprotection |
| Comparator Or Baseline | N4-Fmoc-piperazine-2-carboxylic acid (CAS 219312-90-0): single Fmoc protection; N4-Boc-N1-Fmoc regioisomer (CAS 183742-23-6): inverted protection regiochemistry |
| Quantified Difference | Qualitative: target provides two distinct deprotection handles; comparators provide one or inverted sequence |
| Conditions | Standard peptide synthesis deprotection conditions (TFA/DCM for Boc; piperidine/DMF for Fmoc) |
Why This Matters
Procurement of the correctly protected regioisomer ensures compatibility with established SPPS workflows and avoids costly re-optimization of deprotection sequences.
